

(R)-3-Chloropyrrolidine HCl: A Technical Guide to Structure, Synthesis, and Stability

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Compound of Interest

Compound Name:	(R)-3-Chloropyrrolidine hydrochloride
CAS No.:	1072227-55-4; 1354009-92-9
Cat. No.:	B2805296

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Executive Summary

(R)-3-Chloropyrrolidine Hydrochloride (CAS: 1354009-92-9) is a high-value chiral building block used extensively in the synthesis of pharmaceutical agents, particularly kinase inhibitors and G-protein coupled receptor (GPCR) ligands.^[1] Its utility stems from the secondary amine's capacity for functionalization and the C3-chloro substituent's ability to undergo nucleophilic displacement, allowing for the stereoselective introduction of complex pharmacophores.^[1]

However, this utility comes with a significant chemical hazard: the Aziridinium Trap. Under basic conditions or improper storage, the free base of this compound is prone to intramolecular cyclization, forming a highly reactive bicyclic aziridinium ion. This intermediate leads to racemization and ring-expansion byproducts, compromising the integrity of stereochemical syntheses. This guide provides the structural data, synthesis protocols, and handling strategies necessary to navigate these challenges.

Chemical Identity & Structural Analysis

Core Chemical Data

The following table summarizes the definitive physicochemical properties of (R)-3-Chloropyrrolidine HCl.

Property	Specification
Chemical Name	(R)-3-Chloropyrrolidine Hydrochloride
IUPAC Name	(3R)-3-chloropyrrolidine;hydrochloride
CAS Number	1354009-92-9 (Specific to (R)-HCl salt) (Note: 10603-47-1 refers to the racemic HCl salt)
Molecular Formula	C ₄ H ₉ Cl ₂ N (Salt) / C ₄ H ₉ ClN (Free Base)
Molecular Weight	142.03 g/mol (HCl Salt) 105.57 g/mol (Free Base)
Chirality	(R)-Enantiomer
Physical State	Beige to off-white hygroscopic solid
Solubility	Soluble in water, methanol, DMSO
Melting Point	102–107 °C (Decomposes)

Stereochemical Configuration

The (R)-configuration at the C3 position is critical. In medicinal chemistry, this enantiomer is often employed to match the binding pocket of a target protein. It is typically synthesized from (S)-3-hydroxypyrrrolidine via a nucleophilic substitution that proceeds with Walden inversion.^[1]

Synthesis & Manufacturing Workflow

The Stereochemical Inversion Strategy

The most robust industrial route involves the chlorination of (S)-3-hydroxypyrrrolidine.^[1] This reaction utilizes thionyl chloride (SOCl₂) to activate the hydroxyl group, followed by an intramolecular or intermolecular displacement by chloride.

- Starting Material: (S)-3-Hydroxypyrrrolidine (CAS: 122536-94-1)^[1]

- Reagent: Thionyl Chloride (SOCl₂)[1]
- Mechanism: S_N2 displacement (Inversion of Configuration)
- Outcome: (S)-OH ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
(R)-Cl[1]

Synthesis Workflow Diagram



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Figure 1: Stereoselective synthesis workflow illustrating the inversion from (S)-alcohol to (R)-chloride.

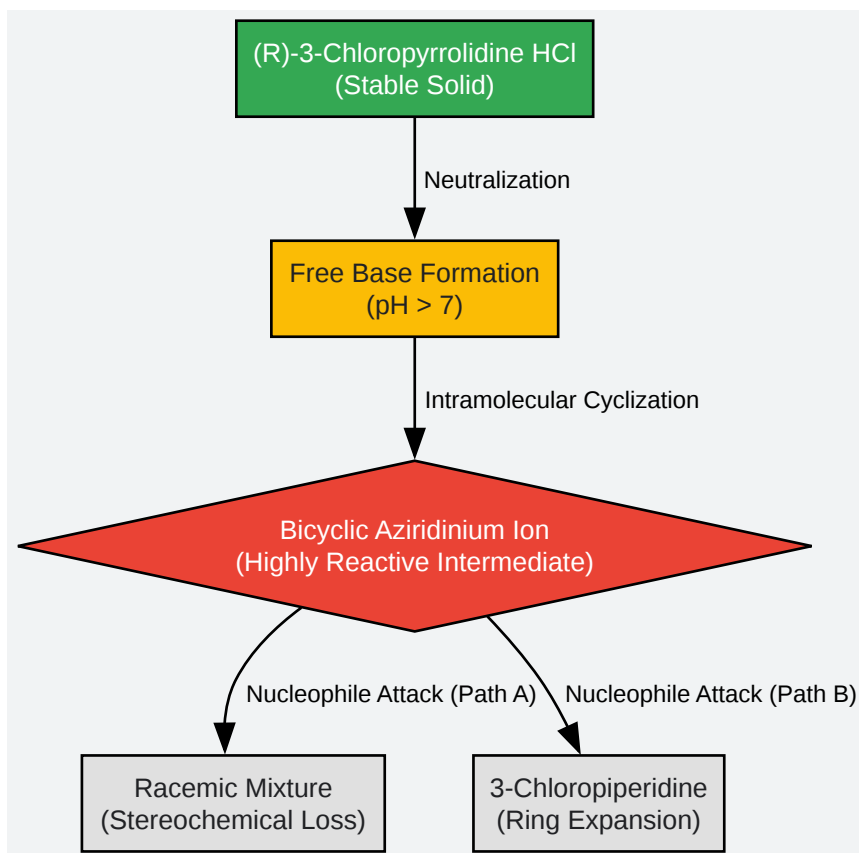
Critical Handling Insight: The Aziridinium Trap The Mechanism of Instability

The most common failure mode when using 3-chloropyrrolidines is the inadvertent formation of an aziridinium ion. If the HCl salt is neutralized (free-based) in the absence of a trapping nucleophile, the secondary amine nitrogen attacks the C3-carbon, displacing the chloride.[1]

This bicyclic 1-azabicyclo[3.1.0]hexane cation is highly unstable and electrophilic. Subsequent attack by a nucleophile can occur at either carbon of the aziridine ring, leading to:

- Racemization: Loss of chiral purity.
- Ring Expansion: Formation of 3-chloropiperidines (via attack at the bridgehead carbon).
- Polymerization.

Stability & Degradation Diagram



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Figure 2: The "Aziridinium Trap" mechanism showing pathways to racemization and ring expansion.[1]

Prevention Protocol

To avoid this, researchers must follow the "In Situ Neutralization" rule:

- Do not isolate the free base. Always store and handle as the HCl salt.
- Base Selection: When using the compound in a coupling reaction, use a non-nucleophilic base (e.g., DIPEA) only in the presence of the reacting electrophile.
- Temperature Control: Keep reaction mixtures cold (0°C) during the neutralization step to kinetically inhibit cyclization.

Applications in Medicinal Chemistry

(R)-3-Chloropyrrolidine is a versatile scaffold used to introduce the pyrrolidine ring into drug candidates.^[1] Its primary applications include:

- Kinase Inhibitors: The pyrrolidine ring mimics the ribose ring of ATP or provides a rigid spacer for solubilizing groups.
- GPCR Ligands: Used in the synthesis of muscarinic receptor antagonists (similar to Darifenacin intermediates) and histamine H3 antagonists.
- Chiral Auxiliaries: The rigid stereocenter can induce diastereoselectivity in neighboring functional groups during complex synthesis.

Experimental Example: Nucleophilic Substitution When reacting (R)-3-chloropyrrolidine with a thiol or amine nucleophile:

- Solvent: DMF or Acetonitrile.
- Base: K_2CO_3 (2-3 equivalents).
- Temperature: 60-80°C.^[1]
- Note: The reaction typically proceeds with a second inversion of configuration, reverting the stereocenter back to (S) if the nucleophile attacks the C3 carbon directly.

References

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Sources

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